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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common challenges encountered during the expression and

purification of active SIRT6 protein.

Troubleshooting Guide
Problem 1: Low or No Expression of SIRT6 in E. coli
Q: I am not seeing any band corresponding to SIRT6 on my SDS-PAGE after induction. What

could be the issue?

A: Several factors can contribute to low or no expression of a recombinant protein in E. coli.

Here are some common causes and troubleshooting steps:

Codon Usage: Human SIRT6 contains codons that are rare in E. coli, which can hinder

translation.

Solution: Use an E. coli expression strain that supplies tRNAs for rare codons, such as

BL21(DE3)-CodonPlus-RIL or Rosetta(DE3).[1] Alternatively, synthesize a codon-

optimized version of the SIRT6 gene for E. coli expression.[2]

Toxicity of SIRT6: Overexpression of some proteins can be toxic to E. coli, leading to cell

death and low yields.
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Solution 1: Lower the induction temperature to 16-25°C and induce for a longer period (16-

20 hours).[3][4] This slows down protein synthesis, which can improve proper folding and

reduce toxicity.[2]

Solution 2: Use a lower concentration of the inducer (e.g., 0.1 - 0.5 mM IPTG).[4][5]

Solution 3: Use a weaker promoter system than the commonly used T7 promoter, such as

the araBAD promoter, to reduce the expression level.[1]

Plasmid Integrity: The expression vector could have a mutation or may not contain your gene

of interest.

Solution: Verify the integrity of your SIRT6 expression plasmid by sequencing.

Problem 2: SIRT6 is Expressed but is Insoluble
(Inclusion Bodies)
Q: I see a strong band for SIRT6 after cell lysis, but it's all in the pellet (insoluble fraction). How

can I improve its solubility?

A: Insoluble protein expression, often forming inclusion bodies, is a common issue, especially

with eukaryotic proteins expressed in bacteria.[6] Here are strategies to enhance SIRT6

solubility:

Optimize Expression Conditions:

Lower Temperature: As with low expression, reducing the induction temperature (e.g., 16-

20°C) is a primary strategy to improve solubility by slowing down protein synthesis and

allowing more time for proper folding.[1]

Choice of Fusion Tag:

Solubility-Enhancing Tags: Fuse SIRT6 with a highly soluble protein tag like Maltose

Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can help to

chaperone the folding of their fusion partner.[7] An MBP-tag has been successfully used

for SIRT6 purification.[8]
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Lysis Buffer Composition:

Additives: Include additives in your lysis buffer that can help stabilize the protein, such as:

Glycerol (5-20%)[3]

Low concentrations of mild detergents (e.g., 0.05-0.5% NP-40)[5]

DTT or β-mercaptoethanol (1-5 mM) to maintain a reducing environment.[8][9]

Co-expression with Chaperones: Overexpress molecular chaperones (e.g., GroEL/GroES,

DnaK/DnaJ) that can assist in the proper folding of SIRT6.

Problem 3: Low Yield of Purified SIRT6 Protein
Q: After purification, my final yield of SIRT6 is very low. How can I increase it?

A: Low final yield can be due to losses at various stages of the purification process.

Inefficient Lysis: Ensure complete cell lysis to release the protein. Sonication is a common

and effective method.[5]

Suboptimal Binding to Affinity Resin:

His-tag Accessibility: Ensure the His-tag is accessible. If it is sterically hindered, consider

moving it to the other terminus of the protein.

Binding Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are

optimal. For His-tagged SIRT6, a typical binding buffer contains 20 mM sodium

phosphate, 500 mM NaCl, and 5-10 mM imidazole, pH 8.0.[3]

Protein Degradation: SIRT6 has a relatively short half-life and can be degraded by

proteasomes.[10]

Solution: Always include protease inhibitors in your lysis buffer. Use protease-deficient E.

coli strains like BL21(DE3) which lack Lon and OmpT proteases.[1]

Protein Loss During Elution and Dialysis:
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Optimize Elution: Use a gradient of the eluting agent (e.g., imidazole for His-tags) to find

the optimal concentration that elutes your protein without excessive contaminants.

Careful Dialysis: Ensure proper handling during dialysis to prevent protein precipitation or

loss.

Problem 4: Purified SIRT6 Protein is Inactive
Q: I have successfully purified SIRT6, but it shows very low or no deacetylase activity in my

assay. What could be wrong?

A: The low intrinsic deacetylase activity of SIRT6 in vitro is a well-documented challenge.[11]

[12]

Incorrect Substrate: SIRT6 exhibits poor deacetylase activity on peptide substrates.[13] Its

activity is significantly higher on more complex substrates.

Solution: The most effective substrate for SIRT6 deacetylase activity is the nucleosome.[4]

[14] If possible, use purified nucleosomes in your activity assays. SIRT6 has specificity for

H3K9ac and H3K56ac within the context of a nucleosome.[5][15]

Missing Co-factors or Activators:

NAD+: SIRT6 is an NAD+-dependent deacetylase, so ensure NAD+ is present in your

reaction buffer at an appropriate concentration (e.g., 0.2-1 mM).[8]

Activators: Long-chain fatty acids, such as palmitic acid, have been shown to bind to and

promote SIRT6's deacetylase activity.[11]

Protein Misfolding/Aggregation: Even if soluble, the purified protein might not be correctly

folded.

Solution: Include a final size-exclusion chromatography (gel filtration) step in your

purification protocol. This will separate monomeric, active SIRT6 from aggregates.[8]

Assay Conditions: The buffer composition and pH can significantly impact enzyme activity. A

common buffer for SIRT6 activity assays is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 1

mM DTT.[8]
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Frequently Asked Questions (FAQs)
Q1: What is the best expression system for producing active SIRT6?

A1:E. coli is the most commonly used system for expressing recombinant SIRT6, particularly

strains like BL21(DE3) supplemented with plasmids for rare tRNAs (e.g., Rosetta or

CodonPlus).[3][8] Expression is typically performed at a reduced temperature (16-20°C) to

enhance solubility and proper folding.[3] For some applications requiring post-translational

modifications, mammalian or insect cell expression systems may be considered, though these

are more complex and costly.

Q2: Which purification strategy is recommended for SIRT6?

A2: A multi-step purification strategy is generally required to obtain high-purity, active SIRT6. A

common and effective workflow is:

Affinity Chromatography: Use an N-terminal or C-terminal tag, such as a polyhistidine (His)

tag or a Maltose Binding Protein (MBP) tag, for the initial capture of the protein from the cell

lysate.[3][8]

Tag Cleavage (Optional): If the tag interferes with activity or downstream applications, it can

be removed by a site-specific protease (e.g., TEV, Factor Xa).[8]

Size-Exclusion Chromatography (SEC): This is a critical final step to separate the

monomeric, active SIRT6 from any remaining contaminants and, importantly, from inactive

protein aggregates.[8]

Q3: How can I measure the activity of my purified SIRT6?

A3: Due to its low activity on simple peptide substrates, measuring SIRT6 activity requires

specific assays.[16][17]

HPLC-Based Assays: These are considered a gold standard and directly measure the

production of the deacetylated product from a substrate like an acetylated H3K9 peptide.[16]

Fluorogenic Assays: Several commercial kits are available (e.g., from Cayman Chemical,

BPS Bioscience, Abcam) that use a fluorogenic substrate.[17][18][19] In these assays,
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deacetylation by SIRT6 allows a developer enzyme to cleave the substrate, releasing a

fluorescent molecule. This method is suitable for high-throughput screening of inhibitors or

activators.[17]

Nucleosome Deacetylation Assay: This is the most physiologically relevant assay. It involves

incubating SIRT6 with purified nucleosomes and then detecting the deacetylation of specific

histone marks (e.g., H3K9ac, H3K18ac) by Western blotting.[4]

Q4: What are the typical yields and purity I can expect for recombinant SIRT6?

A4: Yield and purity can vary significantly based on the expression construct, purification

protocol, and scale. The provided table summarizes expected outcomes based on different

strategies.

Table 1: Comparison of SIRT6 Expression and Purification Strategies

Expression
System

Fusion Tag
Purification
Method

Typical
Yield

Purity Reference

E. coli

Rosetta

N-terminal

MBP

Amylose

Resin ->

Factor Xa

Cleavage ->

SEC

~0.5 - 1 mg/L >95% [8]

E. coli

BL21(DE3)

N-terminal

His6

Ni-NTA

Affinity ->

SEC

~1 - 2 mg/L >90% [3]

E. coli

BL21(DE3)

N-terminal

GST

Glutathione

Sepharose ->

Elution

Not specified >85% [5]

Q5: My purified SIRT6 seems to be unstable. What are the optimal storage conditions?

A5: Protein stability is crucial for maintaining activity. For long-term storage, purified SIRT6

should be flash-frozen in liquid nitrogen and stored at -80°C. The storage buffer should contain
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cryoprotectants. A recommended storage buffer is 20 mM HEPES (pH 7.0), 250 mM NaCl, 5%

Glycerol, and 1 mM DTT.[4][20] Avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8897208/
https://www.cellsignal.com/products/primary-antibodies/sirt6-antibody/2590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expression

Purification

Quality Control

Transformation into E. coli (e.g., Rosetta)

Cell Culture (LB Medium)

Induction (e.g., 0.5 mM IPTG, 16°C, 18h)

Cell Harvest (Centrifugation)

Lysis (Sonication)

Affinity Chromatography (e.g., Ni-NTA)

Size-Exclusion Chromatography

SDS-PAGE & Western Blot

Activity Assay (e.g., Fluorometric)

Storage (-80°C)

Click to download full resolution via product page

Caption: Workflow for SIRT6 expression, purification, and quality control.
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Caption: Troubleshooting decision tree for common SIRT6 expression issues.
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Caption: Simplified diagram of SIRT6 enzymatic activity and downstream effects.

Detailed Experimental Protocols
Protocol 1: Expression and Purification of His-tagged
SIRT6 from E. coli
Adapted from[3].

Transformation: Transform pET28a(+)-SIRT6 plasmid into E. coli Rosetta(DE3) competent

cells. Plate on LB agar plates containing appropriate antibiotics and incubate overnight at

37°C.
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Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics. Grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 16°C. Add IPTG to a final concentration of 0.5 mM. Continue to

culture at 16°C for 18-20 hours with shaking.

Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (20 mM sodium phosphate,

500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5% glycerol, pH 8.0). Lyse the cells by

sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

Wash: Wash the column with 20 column volumes of wash buffer (20 mM sodium

phosphate, 500 mM NaCl, 40 mM imidazole, 5% glycerol, pH 8.0).

Elution: Elute the protein with elution buffer (20 mM sodium phosphate, 500 mM NaCl, 500

mM imidazole, 5% glycerol, pH 8.0).

Size-Exclusion Chromatography: Concentrate the eluted fractions and apply to a size-

exclusion column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES, 250

mM NaCl, 5% Glycerol, 1 mM DTT, pH 7.0).

Analysis and Storage: Analyze fractions by SDS-PAGE. Pool the pure fractions containing

monomeric SIRT6, determine the concentration, flash-freeze in aliquots, and store at -80°C.

Protocol 2: Fluorometric SIRT6 Activity Assay
Based on commercially available kits and principles from[17].

Prepare Reagents:
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Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

SIRT6 Enzyme: Dilute purified SIRT6 to the desired concentration in assay buffer.

Substrate: Reconstitute the fluorogenic SIRT6 substrate (e.g., based on a p53 sequence)

in assay buffer.

NAD+: Prepare a stock solution of NAD+ in assay buffer.

Inhibitor/Activator: Prepare serial dilutions of test compounds.

Developer Solution: Prepare as per the kit manufacturer's instructions.

Reaction Setup: In a 96-well plate, add the following to each well:

Assay Buffer

SIRT6 Enzyme

Test compound (inhibitor/activator) or vehicle control (DMSO).

Initiate Reaction: Add NAD+ and the fluorogenic substrate to each well to start the reaction.

Incubation: Incubate the plate at 37°C for 60-90 minutes.

Develop Signal: Add the developer solution to each well to terminate the reaction and

generate the fluorescent signal. Incubate at room temperature for 15-30 minutes.

Measure Fluorescence: Read the fluorescence using a microplate reader at the appropriate

excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

Data Analysis: Subtract the background fluorescence (wells without SIRT6 enzyme) and

calculate the percent activity relative to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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